molecular formula C44H88O2 B12733196 Tetracosanyl arachidate CAS No. 42232-89-3

Tetracosanyl arachidate

Cat. No.: B12733196
CAS No.: 42232-89-3
M. Wt: 649.2 g/mol
InChI Key: VEBLZAHPGXTRDI-UHFFFAOYSA-N
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Description

Tetracosanyl arachidate is a chemical compound with the molecular formula C44H88O2 . It is an ester formed from tetracosanol and arachidic acid. This compound is known for its presence in various natural waxes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosanyl arachidate can be synthesized through the esterification reaction between tetracosanol and arachidic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Tetracosanyl arachidate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohol and hydrocarbon.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Arachidic acid and tetracosanol.

    Reduction: Tetracosanol and a hydrocarbon.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetracosanyl arachidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetracosanyl arachidate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients . The molecular targets and pathways involved include interactions with lipid rafts and modulation of membrane-associated proteins.

Comparison with Similar Compounds

Similar Compounds

  • Arachidyl palmitate
  • Tetracosanyl stearate
  • Eicosyl arachidate

Comparison

Tetracosanyl arachidate is unique due to its specific chain length and the presence of arachidic acid. Compared to similar compounds like arachidyl palmitate and tetracosanyl stearate, it has different melting points and solubility properties, which can influence its applications in various fields . Its longer carbon chain also provides distinct physical and chemical properties that are advantageous in specific industrial and research applications.

Properties

CAS No.

42232-89-3

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

IUPAC Name

tetracosyl icosanoate

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3

InChI Key

VEBLZAHPGXTRDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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